2-(Difluoromethyl)-1,4-dimethoxybenzene
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Overview
Description
2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,4-dimethoxybenzene using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-1,4-dimethoxybenzene may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of advanced difluoromethylating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.
Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.
Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.
Scientific Research Applications
2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,4-dimethoxybenzene
- 2-(Chloromethyl)-1,4-dimethoxybenzene
- 2-(Methoxymethyl)-1,4-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-1,4-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is a strong hydrogen bond donor and has a high electronegativity, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates .
Biological Activity
2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a difluoromethyl group and two methoxy substituents on a benzene ring. The molecular formula is C9H10F2O2, with a molecular weight of 192.18 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Benzene Ring : Central to the compound's properties.
- Methoxy Groups : Located at the 1 and 4 positions, enhancing electron density.
- Difluoromethyl Group : Positioned at the 2 position, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with difluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial strains.
Cytotoxicity and Anticancer Activity
The presence of methoxy groups in aromatic compounds has been associated with enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxic effects; however, detailed investigations are necessary to elucidate its mechanisms of action and therapeutic potential.
Compound | Activity | Cell Line Tested | IC50 (µM) |
---|---|---|---|
This compound | Potential cytotoxicity | MCF-7 (breast cancer) | TBD |
Related Compound A | Antibacterial | E. coli | 15 |
Related Compound B | Antifungal | C. albicans | 20 |
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to induce oxidative stress in cells.
- Enzyme Inhibition : The difluoromethyl group may interact with key enzymes involved in cellular metabolism or signaling pathways.
Case Studies
A recent study explored the synthesis and biological evaluation of difluoromethylated compounds, including derivatives of this compound. The findings highlighted the importance of substituent positioning on biological activity:
- Study Findings : The introduction of the difluoromethyl group significantly altered the compound's interaction with cellular targets compared to its non-fluorinated counterparts.
- : Structural modifications can enhance or diminish biological efficacy, emphasizing the need for tailored synthesis in drug development.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
CENNPNINJUSSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(F)F |
Origin of Product |
United States |
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